molecular formula C11H21NO2 B14510124 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL CAS No. 62870-55-7

5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL

Cat. No.: B14510124
CAS No.: 62870-55-7
M. Wt: 199.29 g/mol
InChI Key: FHSUOGDWSZSIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL is an organic compound with the molecular formula C11H21NO2 It is characterized by the presence of a hydroxyimino group attached to a cyclohexyl ring and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL typically involves the reaction of cyclohexanone with hydroxylamine to form the hydroxyimino group. This intermediate is then reacted with a suitable pentanol derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyimino group and a pentanol chain, which confer distinct chemical and biological properties.

Properties

CAS No.

62870-55-7

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

5-(2-hydroxyiminocyclohexyl)pentan-1-ol

InChI

InChI=1S/C11H21NO2/c13-9-5-1-2-6-10-7-3-4-8-11(10)12-14/h10,13-14H,1-9H2

InChI Key

FHSUOGDWSZSIFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NO)C(C1)CCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.